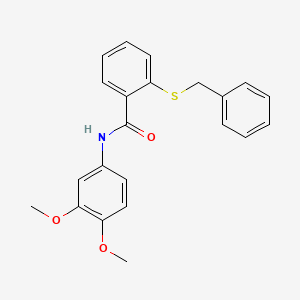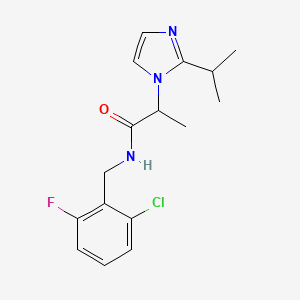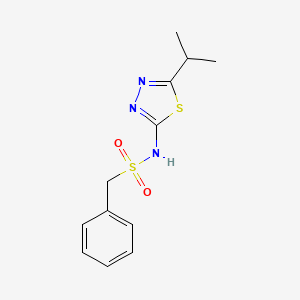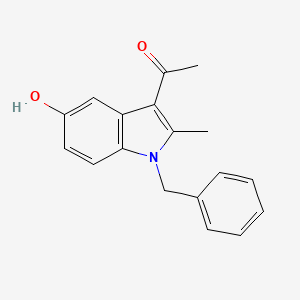
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide, also known as ABZI, is a small molecule that has gained attention for its potential therapeutic applications in various diseases. ABZI is a synthetic compound that belongs to the class of benzimidazole derivatives.
Mécanisme D'action
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide activates the STING pathway by binding to a specific domain in the STING protein, leading to the production of type I interferons and other cytokines that activate the immune response. This compound also induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. This compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to activate the immune response by inducing the production of type I interferons and other cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been shown to modulate the immune response in autoimmune diseases such as lupus and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide in lab experiments include its high potency and specificity for the STING pathway, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For research on N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. In addition, this compound could be used in combination with other drugs or immunotherapies to enhance its therapeutic efficacy in cancer and autoimmune diseases. Further studies are also needed to explore the potential of this compound as a diagnostic tool for viral infections and cancer.
Méthodes De Synthèse
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide involves a multistep process that starts with the reaction of 2-aminobenzimidazole with allyl bromide, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the product can be improved by using different purification techniques such as column chromatography and HPLC.
Applications De Recherche Scientifique
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and autoimmune diseases. This compound has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response to viral infections and cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been shown to modulate the immune response in autoimmune diseases such as lupus and multiple sclerosis.
Propriétés
IUPAC Name |
4-chloro-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-2-11-21-15-6-4-3-5-14(15)19-17(21)20-16(22)12-7-9-13(18)10-8-12/h2-10H,1,11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDZDPALWZYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)


![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)


![3-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5635155.png)

![3-[(3R*,4S*)-1-[3-(2-methylphenyl)propanoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5635177.png)